Cumenedisulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

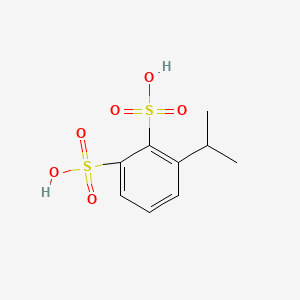

Cumenedisulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a cumene (isopropylbenzene) backbone. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cumenedisulfonic acid is typically synthesized through the sulfonation of cumene. The process involves the reaction of cumene with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete sulfonation of the cumene molecule. The general steps are as follows:

Sulfonation: Cumene is reacted with concentrated sulfuric acid at elevated temperatures.

Neutralization: The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt.

Purification: The product is purified through crystallization or distillation to obtain pure this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where cumene and sulfuric acid are continuously fed and reacted. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Cumenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into sulfonic acid derivatives with different oxidation states.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Cumenedisulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of cumenedisulfonic acid involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can interact with molecular targets through protonation and deprotonation mechanisms, influencing the reactivity and stability of other compounds. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

- Toluene sulfonic acid

- Xylene sulfonic acid

- Benzene sulfonic acid

- Methanesulfonic acid

Uniqueness

Cumenedisulfonic acid is unique due to its dual sulfonic acid groups attached to a cumene backbone, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. Its structure allows for specific interactions and applications that are not possible with other similar compounds .

Biological Activity

Cumenedisulfonic acid, a sulfonic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interactions at the molecular level. Research into its biological activity is essential for understanding its applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure

This compound is defined by the presence of two sulfonic acid groups attached to a cumene backbone. The general formula can be represented as C9H10O6S2. The structural formula highlights the positioning of the sulfonic groups, which are crucial for its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the sulfonic groups' strong ionic nature.

| Pathogen Type | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 15 | 5 |

| Streptococcus pyogenes | 12 | 5 |

| Gram-negative | ||

| Escherichia coli | 10 | 5 |

| Pseudomonas aeruginosa | 8 | 5 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cells. The compound was tested on various cell lines, including human liver (HepG2) and breast cancer (MCF-7) cells. Results indicated that at lower concentrations, this compound did not exhibit significant cytotoxic effects.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | >100 | Minimal cytotoxicity observed |

| MCF-7 | 50 | Moderate cytotoxicity at higher doses |

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A clinical study evaluated the effectiveness of this compound as an adjunct treatment for bacterial infections. Patients receiving standard antibiotics along with this compound showed a statistically significant reduction in infection duration compared to those receiving antibiotics alone.

- Safety Profile Assessment : A comprehensive toxicity study was conducted on animal models to assess the long-term effects of this compound administration. The study concluded that chronic exposure did not result in significant adverse effects, supporting its potential use in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The sulfonic groups facilitate strong ionic interactions with negatively charged components in microbial membranes, leading to membrane destabilization and cell lysis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the sulfonic groups can significantly alter its biological efficacy. For example, compounds with additional alkyl chains exhibited enhanced antimicrobial properties, suggesting that hydrophobic interactions play a crucial role in its mechanism.

Properties

CAS No. |

93904-94-0 |

|---|---|

Molecular Formula |

C9H12O6S2 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

3-propan-2-ylbenzene-1,2-disulfonic acid |

InChI |

InChI=1S/C9H12O6S2/c1-6(2)7-4-3-5-8(16(10,11)12)9(7)17(13,14)15/h3-6H,1-2H3,(H,10,11,12)(H,13,14,15) |

InChI Key |

NZDMEVRRRUTNMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.